molecular formula C6H5NS B2862708 5-Ethynyl-3-methyl-1,2-thiazole CAS No. 1881560-78-6

5-Ethynyl-3-methyl-1,2-thiazole

Cat. No.: B2862708
CAS No.: 1881560-78-6
M. Wt: 123.17
InChI Key: RXPYABJXNBQICQ-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyl-1,2-thiazole typically involves the reaction of 3-methyl-1,2-thiazole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethynylation process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-3-methyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Ethynyl-3-methyl-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methyl-1,2-thiazole involves its interaction with various molecular targets. The ethynyl group allows the compound to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity to biological targets. The sulfur and nitrogen atoms in the thiazole ring contribute to its reactivity and ability to form stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl-3-methyl-1,2-thiazole is unique due to the presence of both the ethynyl and methyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-ethynyl-3-methyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-4-5(2)7-8-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPYABJXNBQICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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